molecular formula C20H28F2N4O B6097991 2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol

2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B6097991
M. Wt: 378.5 g/mol
InChI Key: ZDRYYXYZWBGVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group, a propan-2-ylpyrazolyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Substitution with Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of Propan-2-ylpyrazolyl Group: This step involves the alkylation of the piperazine ring with a propan-2-ylpyrazolyl derivative.

    Attachment of Ethanol Moiety: The final step involves the reaction of the substituted piperazine with an appropriate ethanol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The difluorophenyl group can be reduced to form a non-fluorinated phenyl group.

    Substitution: The piperazine ring can undergo various substitution reactions, including alkylation and acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Alkylation can be achieved using alkyl halides, while acylation can be performed using acyl chlorides or anhydrides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of non-fluorinated phenyl derivatives.

    Substitution: Formation of various alkylated or acylated piperazine derivatives.

Scientific Research Applications

2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic effects.

Uniqueness

2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl and propan-2-ylpyrazolyl groups, in particular, may enhance its binding affinity and selectivity for certain molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28F2N4O/c1-15(2)26-13-17(10-23-26)11-24-6-7-25(18(14-24)5-8-27)12-16-3-4-19(21)20(22)9-16/h3-4,9-10,13,15,18,27H,5-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRYYXYZWBGVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.